molecular formula C8H15N B2676547 2,2-Dicyclopropylethan-1-amine CAS No. 142913-40-4

2,2-Dicyclopropylethan-1-amine

Cat. No.: B2676547
CAS No.: 142913-40-4
M. Wt: 125.215
InChI Key: BKVXMCNNRQIGRK-UHFFFAOYSA-N
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Description

2,2-Dicyclopropylethan-1-amine is an organic compound characterized by the presence of two cyclopropyl groups attached to the second carbon of an ethanamine chain. This compound is a primary amine, meaning it has one alkyl group attached to the nitrogen atom. The molecular formula for this compound is C8H15N, and it has a molecular weight of 125.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dicyclopropylethan-1-amine can be achieved through several methods. One common approach involves the alkylation of ammonia with 2,2-dicyclopropylethyl halides. This reaction typically proceeds via a nucleophilic substitution mechanism (S_N2), where the ammonia acts as a nucleophile and displaces the halide ion from the alkyl halide .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dicyclopropylethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Dicyclopropylethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dicyclopropylethan-1-amine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions can influence the compound’s reactivity and its ability to act as a ligand in coordination chemistry .

Comparison with Similar Compounds

Uniqueness: 2,2-Dicyclopropylethan-1-amine is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties.

Properties

IUPAC Name

2,2-dicyclopropylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-5-8(6-1-2-6)7-3-4-7/h6-8H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVXMCNNRQIGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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